

Application Notes and Protocols: CCZ01048 in B16F10 Melanoma Cell Studies

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Compound of Interest

Compound Name: CCZ01048

Cat. No.: B12417215

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CCZ01048 is a potent α -melanocyte-stimulating hormone (α -MSH) analogue that demonstrates high binding affinity for the melanocortin 1 receptor (MC1R).^{[1][2][3]} The MC1R is highly expressed in the majority of melanoma tumors, making it a prime target for targeted imaging and potential therapeutic strategies.^{[4][5]} **CCZ01048** has shown rapid internalization into B16F10 melanoma cells and exhibits high stability in vivo, positioning it as a promising candidate for Positron Emission Tomography (PET) imaging of malignant melanoma.^{[1][2][3][4]} ^[5] These application notes provide detailed protocols for utilizing **CCZ01048** in studies involving the B16F10 murine melanoma cell line, a widely used model in melanoma research.^[4]

Data Presentation

Table 1: In Vitro Binding and Internalization of CCZ01048 in B16F10 Cells

Parameter	Value	Reference
Binding Affinity (K _i)	0.31 nM	[1][2][3]
Internalization (30 min)	~31%	[6]
Internalization (2 h)	55%	[7]
Internalization (4 h)	~62%	[6]

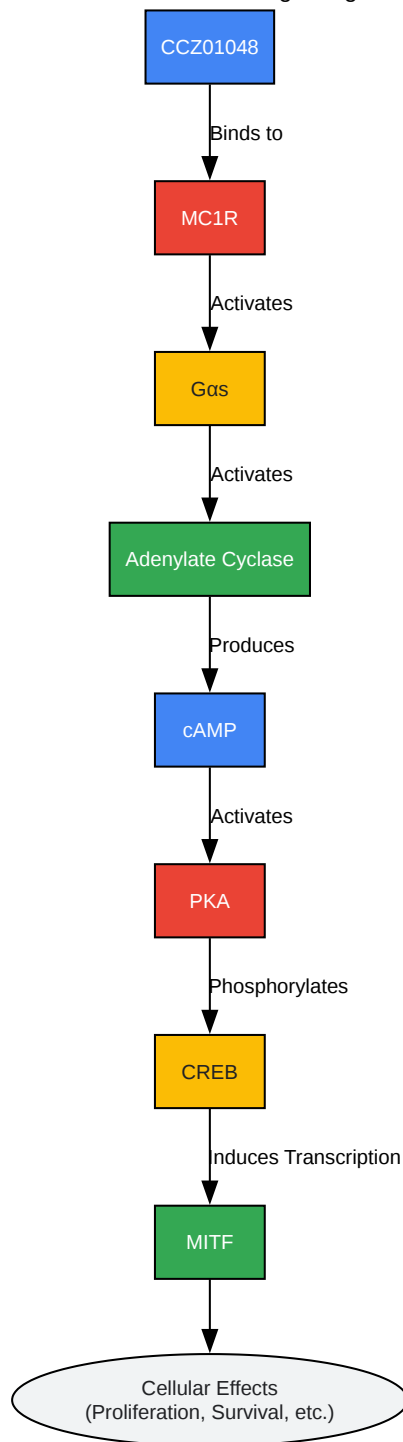
Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-labeled CCZ01048 in B16F10 Xenograft Model

Time Point	Tumor Uptake (%ID/g)	Tumor-to-Muscle Ratio	Tumor-to-Blood Ratio	Reference
1 hour	12.3 ± 3.3	-	-	[4][5]
2 hours	21.9 ± 4.6	210.9 ± 20.9	96.4 ± 13.9	[4][5]

Signaling Pathway

CCZ01048, as an α-MSH analogue, is expected to activate the MC1R signaling pathway upon binding. This pathway is known to play a role in pigmentation and has been implicated in melanoma cell proliferation and survival. The diagram below illustrates the anticipated signaling cascade initiated by **CCZ01048** in B16F10 cells.

CCZ01048-Induced MC1R Signaling Pathway



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Caption: **CCZ01048** binds to MC1R, initiating a signaling cascade.

Experimental Protocols

B16F10 Cell Culture

A fundamental prerequisite for any in vitro study is the proper maintenance of the B16F10 cell line.

Materials:

- B16F10 cell line (e.g., ATCC CRL-6475)
- Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640[8][9]
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-75)
- Humidified incubator (37°C, 5% CO₂)[8]

Protocol:

- Media Preparation: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[8][9]
- Thawing Frozen Cells:
 - Rapidly thaw the cryovial in a 37°C water bath.[10]
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 150-400 x g for 5-8 minutes.

- Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
- Transfer the cell suspension to a T-75 flask.
- Cell Maintenance:
 - Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[\[8\]](#)
 - Change the medium every 2-3 days.[\[8\]](#)[\[9\]](#)
- Subculturing (Passaging):
 - When cells reach 80-90% confluency, aspirate the medium.
 - Wash the cell monolayer once with sterile PBS.
 - Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 5-15 minutes, or until cells detach.
 - Add 7-8 mL of complete growth medium to inactivate the trypsin.
 - Gently pipette the cell suspension up and down to create a single-cell suspension.
 - Transfer a fraction of the cell suspension (e.g., 1:2 to 1:10 split ratio) to a new flask containing pre-warmed complete growth medium.[\[8\]](#)[\[10\]](#)

Cell Viability (MTT) Assay

This assay determines the effect of **CCZ01048** on the metabolic activity of B16F10 cells, which is an indicator of cell viability.

Materials:

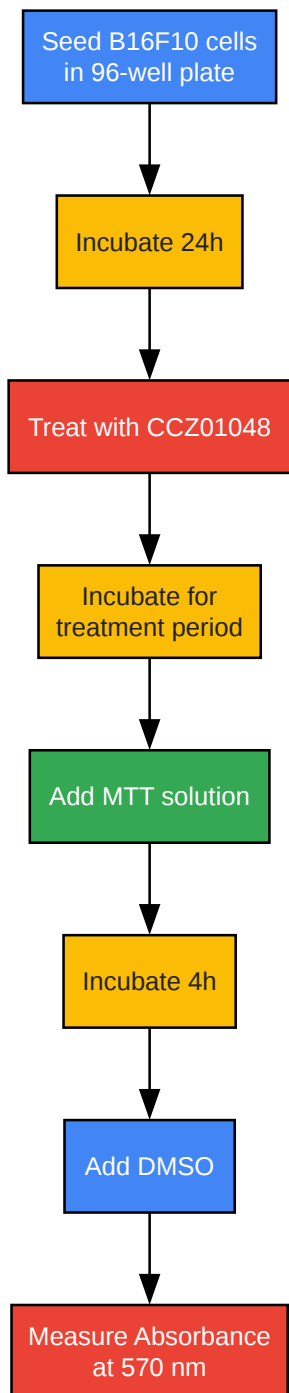
- B16F10 cells
- Complete growth medium
- **CCZ01048**

- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
- Dimethyl sulfoxide (DMSO)
- Microplate reader

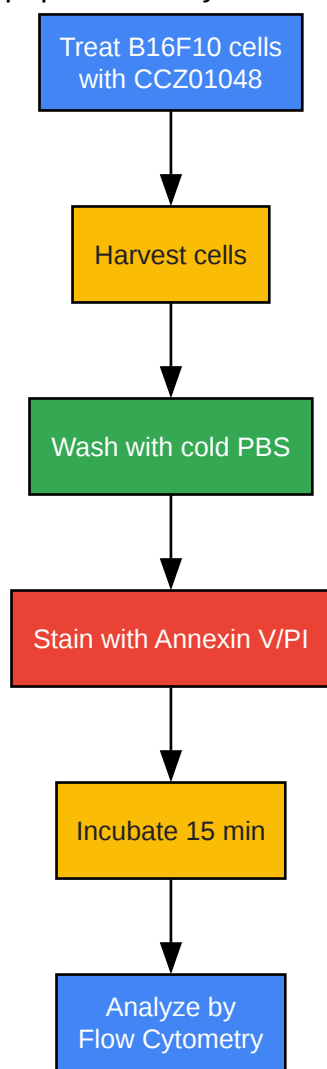
Protocol:

- Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete growth medium.[12][13]
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂. [13]
- Treatment: Prepare serial dilutions of **CCZ01048** in complete growth medium. Remove the old medium from the wells and add 100 μ L of the **CCZ01048** dilutions. Include a vehicle control (medium without **CCZ01048**).
- Incubation with Treatment: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]
- Formazan Solubilization: Carefully remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[13][14]
- Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[13][14]

MTT Assay Workflow



Apoptosis Assay Workflow

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